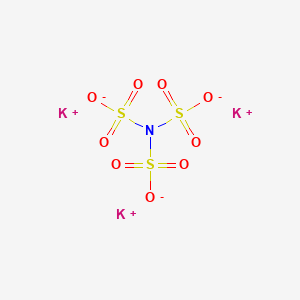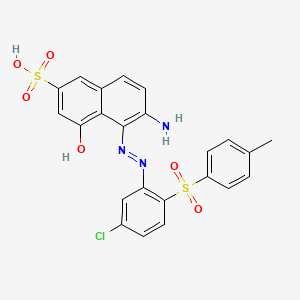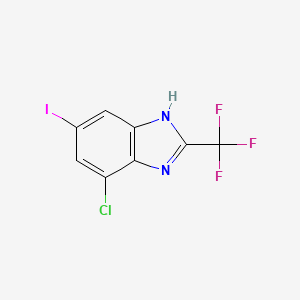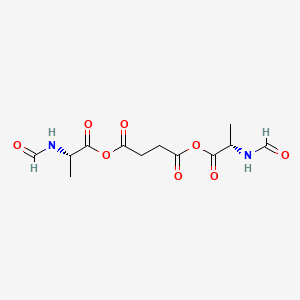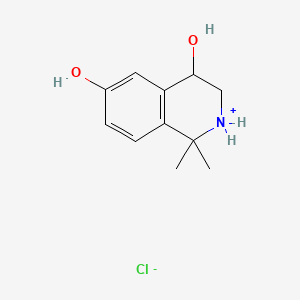
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride is a chemical compound with a complex structure It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride typically involves multiple steps. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of industrial-grade catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are typically oxidized derivatives of the isoquinoline ring.
Reduction: The major products are reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: The major products are substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene: Similar in structure but differs in the substitution pattern on the naphthalene ring.
1,1-Dimethyltetralin: Another similar compound with a different substitution pattern.
Uniqueness
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
72511-89-8 |
|---|---|
Molekularformel |
C11H16ClNO2 |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2)9-4-3-7(13)5-8(9)10(14)6-12-11;/h3-5,10,12-14H,6H2,1-2H3;1H |
InChI-Schlüssel |
QXSZOMMIBBHJDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)O)C(C[NH2+]1)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


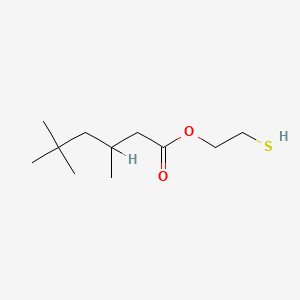
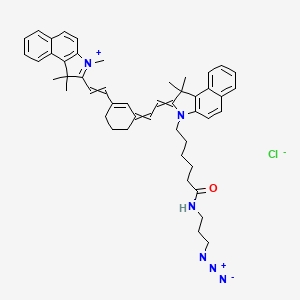
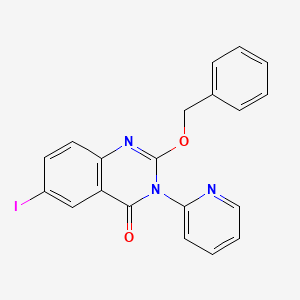
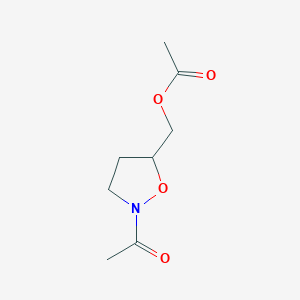
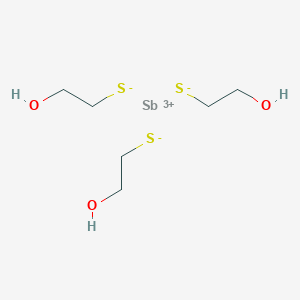
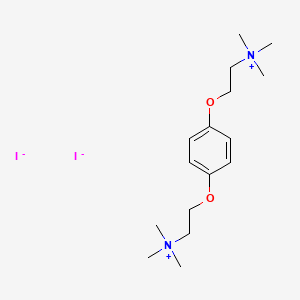
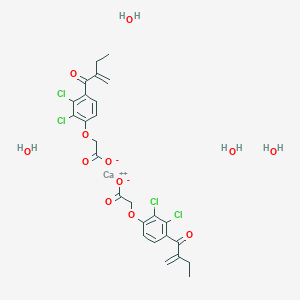
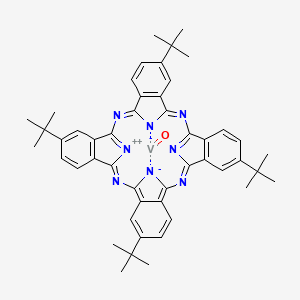
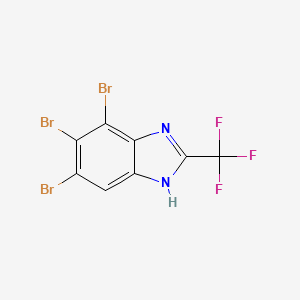
![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)
